molecular formula C9H14N2 B1344581 1-(Pyridin-2-yl)butan-1-amine CAS No. 90565-26-7

1-(Pyridin-2-yl)butan-1-amine

Cat. No.: B1344581
CAS No.: 90565-26-7
M. Wt: 150.22 g/mol
InChI Key: BFKHSLAQEYFTPC-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)butan-1-amine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-2-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-5-8(10)9-6-3-4-7-11-9/h3-4,6-8H,2,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKHSLAQEYFTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628317
Record name 1-(Pyridin-2-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90565-26-7
Record name 1-(Pyridin-2-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1 Pyridin 2 Yl Butan 1 Amine and Its Analogues

Enantioselective Synthesis of Chiral Primary Amines via Catalytic Approaches

Catalytic methods offer the most elegant and atom-economical pathways to chiral amines, often allowing for high enantioselectivity with minimal waste. acs.org These approaches typically involve the asymmetric transformation of a prochiral precursor, such as a ketone or an imine.

Asymmetric Transfer Hydrogenation with Chiral Catalysts

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the reduction of ketones and imines to produce chiral alcohols and amines, respectively. bohrium.com This method utilizes a hydrogen donor, such as formic acid or isopropanol, in conjunction with a metal complex bearing a chiral ligand. bohrium.comnih.gov

The development of catalysts for the ATH of pyridyl-substituted substrates has seen significant progress. Iron(II) complexes featuring chiral (pyridyl)imine ligands have been synthesized and evaluated as catalysts in the transfer hydrogenation of ketones. bohrium.comproquest.comresearchgate.net While these earth-abundant metal catalysts are attractive, they have shown moderate catalytic activities and, in some cases, low enantioselectivity. proquest.com

More effective results have been achieved with noble metal catalysts. Iridium complexes, in particular, have proven highly efficient. For instance, iridium catalysts paired with chiral spiro phosphine-oxazoline ligands have been used for the highly enantioselective hydrogenation of cyclic imines containing a pyridyl group. nih.gov Similarly, manganese-based catalysts have emerged as a viable alternative to noble metals for the asymmetric hydrogenation of pyridyl cyclic N-alkyl imines, demonstrating that base-metal catalysts can sometimes outperform their noble metal counterparts. acs.org

Catalyst SystemSubstrate TypeKey FeaturesReference(s)
Fe(II) with Chiral (Pyridyl)imine LigandsKetonesModerate activity, low enantioselectivity bohrium.com, proquest.com
Iridium with Chiral Spiro Phosphine-Oxazoline LigandsPyridyl Cyclic IminesHigh efficiency and enantioselectivity nih.gov
Manganese with Chiral LigandsPyridyl Cyclic N-Alkyl IminesBase-metal alternative to noble metals acs.org

Reductive Amination Strategies for Chiral Amines

Reductive amination is one of the most fundamental and widely used methods for C-N bond formation and the synthesis of amines. acs.org The direct asymmetric reductive amination (DARA) of ketones represents the most straightforward route to chiral primary amines, avoiding the need for pre-formed imines and subsequent deprotection steps. acs.org

A significant breakthrough in this area is the development of additive-free, one-step transfer hydrogenative direct asymmetric reductive amination (THDARA). nih.govdigitellinc.comresearchgate.net This process utilizes rationally designed chiral half-sandwich iridium catalysts derived from novel chiral pyridine (B92270) ligands. nih.govresearchgate.net Using an azeotropic mixture of formic acid and triethylamine (B128534) as the hydrogen source, this method can produce a wide array of α-chiral (hetero)aryl amines in high yields and excellent enantioselectivity under mild conditions. nih.govresearchgate.net The robustness of these catalysts allows for the synthesis of amines with various functional groups that are often incompatible with other catalytic systems. digitellinc.com

Another highly effective DARA method involves the use of a commercially available and inexpensive ruthenium catalyst, Ru(OAc)₂{(S)-binap}. acs.org This system, using ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source and hydrogen gas, facilitates the highly enantioselective reductive amination of various ketones, including 2-acetyl-6-substituted pyridines, to furnish the corresponding chiral primary amines with excellent yields and enantiomeric excesses (94.6% to >99.9% ee). acs.org

MethodCatalyst SystemNitrogen SourceKey FeaturesReference(s)
THDARAChiral Pyridine-Derived Half-Sandwich IridiumFormic Acid/TriethylamineAdditive-free, one-step, broad scope, high yield & ee nih.gov, researchgate.net
DARARu(OAc)₂{(S)-binap}Ammonium TrifluoroacetateInexpensive catalyst, excellent ee for pyridyl ketones acs.org

Asymmetric Addition Reactions

The asymmetric addition of carbon nucleophiles to the C=N bond of imines is a primary strategy for constructing the chiral backbone of amines. nih.gov The pyridine ring can play a crucial role in these reactions, either as part of the substrate or as a component of the chiral ligand.

A well-established method involves the copper(I)-catalyzed asymmetric addition of terminal alkynes to imines. nih.gov Using a chiral Cu(I)–bis(oxazolinyl)pyridine (pybox) complex, this reaction proceeds smoothly to afford chiral propargylamine (B41283) derivatives in high enantioselectivity and good yields. nih.gov These products can be subsequently reduced to the corresponding saturated amines.

Other methodologies involve the pyridine group directly assisting the addition. For example, a three-component reaction between 2-aminoazines, aldehydes, and diazo-compounds has been developed, which features a novel, heterocycle-assisted addition of the diazo-compound to an in situ-generated imine. acs.org This Lewis acid-catalyzed process yields polyfunctional β-amino-α-diazo compounds, which are versatile precursors for β-amino acids and other valuable heterocycles. acs.org Furthermore, the asymmetric addition of organolithium reagents to imines derived from 2-pyridinecarboxaldehyde (B72084) has been used to synthesize chiral aziridines, which can be opened regioselectively to yield chiral amines. nih.gov

Chiral Auxiliary Approaches

The use of a chiral auxiliary is a classic and reliable strategy in asymmetric synthesis. sigmaaldrich.com This method involves temporarily attaching a chiral molecule to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com

For the synthesis of chiral amines like 1-(Pyridin-2-yl)butan-1-amine, the tert-butanesulfinamide method is particularly effective. In this approach, 2-pyridinecarboxaldehyde is condensed with a chiral tert-butanesulfinamide (e.g., (R)-(+)-2-methyl-2-propanesulfinamide) to form the corresponding N-sulfinyl imine. The subsequent addition of a Grignard reagent, such as propylmagnesium bromide, to the imine proceeds with high diastereoselectivity, which is rationalized by a six-membered ring transition state where the magnesium cation is chelated by both the imine nitrogen and the sulfinyl oxygen. wikipedia.org Acidic cleavage of the sulfinyl group then yields the desired enantiomerically pure primary amine.

Another widely used chiral auxiliary is pseudoephedrine. nih.gov It can be converted into an amide, and the α-proton can be deprotonated to form a chiral enolate. This enolate then reacts with electrophiles in a highly diastereoselective manner, directed by the steric influence of the auxiliary's methyl and hydroxyl groups. wikipedia.org While typically used for α-alkylation of carboxylic acid derivatives, the principles can be adapted for amine synthesis.

Development of Novel Synthetic Routes and Reaction Pathways

Innovation in synthetic chemistry continuously provides new tools and strategies. The development of novel ligands and reaction cascades is crucial for improving the efficiency and scope of amine synthesis.

Synthesis of Pyridyl Amine Ligands

Many of the most effective catalytic systems for synthesizing chiral pyridyl amines rely on ligands that themselves contain a pyridine moiety. The synthesis of these ligands is therefore a critical enabling technology. A prominent example is Di(2-picolyl)amine (DPA), a tridentate ligand known for its strong chelation to a wide range of transition metals. polimi.it The synthesis of DPA is straightforward, typically involving a two-step process: the condensation of 2-aminomethylpyridine with pyridine-2-carbaldehyde to form an N-(2-pyridylmethyl)-2-pyridylmethanimine, followed by the reduction of the imine bond. polimi.it

The modular nature of this synthesis allows for the creation of a diverse library of DPA derivatives and other pyridyl-imine ligands. bohrium.compolimi.it For example, chiral pyridyl-imino ligands used in the iron-catalyzed ATH reactions mentioned previously were synthesized by reacting synthons like (S)-1-phenyl-N-(pyridine-2-yl methylene) ethanamine with an iron(II) salt. proquest.com Similarly, bipyridine-type ligands, such as 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine, are synthesized for use in copper(I) and silver(I) complexes, highlighting the broad utility of pyridyl-containing ligands in coordination chemistry and catalysis. mdpi.com

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like functionalized pyridines from simple, readily available starting materials in a single synthetic operation. nih.govbibliomed.org These reactions are prized for their high atom economy, time and energy efficiency, and ability to rapidly generate molecular diversity. bibliomed.org

One general approach involves the one-pot, four-component condensation of an aldehyde, an amine, a dialkyl acetylenedicarboxylate, and an active methylene (B1212753) compound (such as malononitrile). bibliomed.org This method, often catalyzed by a simple organobase like morpholine, proceeds at room temperature and allows for the formation of highly substituted dihydropyridine (B1217469) derivatives in good yields. bibliomed.org While not directly producing this compound, this strategy is fundamental for building the substituted pyridine core of various analogues. nih.govbibliomed.org

Another powerful MCR is the Groebke–Blackburn–Bienaymé (GBB-3CR) reaction, which utilizes an isocyanide component. mdpi.com For instance, the reaction between an aldehyde, an aminopyridine, and an isocyanide can furnish imidazo[1,2-a]pyridines, which are structurally related to pyridyl amines. mdpi.com The use of orthogonal reagents in MCRs, such as incorporating azide (B81097) functionalities, provides synthetic platforms for further chemical transformations. mdpi.com

Table 1: Examples of Multicomponent Reactions for Pyridine Synthesis

Reaction Type Components Catalyst Product Type
Four-Component Reaction Aldehyde, Amine, Dialkyl Acetylenedicarboxylate, Malononitrile (B47326) Morpholine Polysubstituted Dihydropyridines bibliomed.org
GBB-3CR 2-Azidobenzaldehyde, 2-Aminopyridine, tert-Butyl Isocyanide Ammonium Chloride Azide-functionalized Imidazo[1,2-a]pyridines mdpi.com
One-Pot Pyridine Synthesis 1,3-Dicarbonyl Compound, Aromatic Aldehyde, Malononitrile, Alcohol NaOH Functionalized Pyridines nih.gov

Derivatization from Imines and Related Precursors

A highly effective and widely used method for synthesizing amines, including this compound, is through the reductive amination of a suitable carbonyl precursor. masterorganicchemistry.comlibretexts.org This process involves two key steps: the formation of an imine (or iminium ion) intermediate followed by its reduction to the corresponding amine. masterorganicchemistry.comyoutube.com

To synthesize this compound, the reaction would typically start with 1-(pyridin-2-yl)butan-1-one. This ketone reacts with an amine source, such as ammonia, under mildly acidic conditions (e.g., pH ~5) to form the corresponding imine. youtube.com This intermediate is not typically isolated but is reduced in situ to the final primary amine. masterorganicchemistry.com

A variety of reducing agents can be employed, but sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly well-suited for this transformation. masterorganicchemistry.com These reagents are mild enough not to reduce the starting ketone but are highly effective at reducing the protonated imine (iminium ion) as it forms, driving the reaction towards the desired amine product. masterorganicchemistry.comyoutube.com This method avoids the issue of over-alkylation, which can be a problem with direct alkylation of ammonia. libretexts.org The versatility of this reaction allows for the synthesis of primary, secondary, or tertiary amines depending on the choice of the starting amine (ammonia, a primary amine, or a secondary amine, respectively). libretexts.orgyoutube.com

Table 2: Reductive Amination for Pyridyl Amine Synthesis

Carbonyl Precursor Amine Source Reducing Agent Product Type
1-(Pyridin-2-yl)butan-1-one Ammonia NaBH₃CN or NaBH(OAc)₃ This compound (Primary Amine) masterorganicchemistry.comlibretexts.org
Phenyl-2-propanone Ammonia H₂/Ni Amphetamine (Primary Amine) libretexts.org
Aldehyde/Ketone Primary Amine NaBH₃CN Secondary Amine masterorganicchemistry.comyoutube.com
Aldehyde/Ketone Secondary Amine NaBH₃CN Tertiary Amine masterorganicchemistry.comyoutube.com

Ring-Opening and Bioisosterism Strategies for Structural Diversification

Structural diversification of pyridyl amines can be achieved through innovative synthetic strategies that modify the core heterocyclic ring. Ring-opening reactions of pyridinium (B92312) salts, a classic method dating back to Zincke and König, offer a pathway to novel structures. acs.org When activated pyridinium salts are treated with secondary amines, the pyridine ring opens to form 5-amino-2,4-pentadienals, known as Zincke aldehydes. acs.org These highly functionalized intermediates can then be used in subsequent reactions to build new heterocyclic systems. acs.org

More contemporary approaches utilize ring-opening metathesis polymerization (ROMP) of monomers containing pyridine moieties, such as pyridinonorbornenes. nih.gov These monomers can be synthesized via a [4+2] cycloaddition between a 2,3-pyridyne and cyclopentadiene. nih.govchemrxiv.org The subsequent ROMP allows for the creation of well-defined polymers containing pyridine units, offering a route to advanced materials with tailored properties. nih.gov

Bioisosterism is a key strategy in medicinal chemistry for modifying molecular properties while retaining biological activity. Small aliphatic rings are often used as bioisosteres for aromatic systems. nih.gov For example, the pyridine ring in this compound could be conceptually replaced by a cyclopropane, cyclobutane, or bicyclo[1.1.1]pentane group. nih.gov These saturated rings can mimic the spatial arrangement of the parent pyridine while altering properties like solubility and metabolic stability. nih.gov The synthesis of these analogues would require different synthetic routes, often involving the amination of the corresponding cyclic ketones or via strain-release amination with reagents like [1.1.1]propellane. nih.govnih.gov

Chemical Transformations and Functionalization Reactions

The amine and pyridine moieties in this compound are both active sites for a variety of chemical transformations, allowing for extensive functionalization and the synthesis of a wide array of derivatives.

Amination Reactions

Amination reactions are fundamental to the synthesis of pyridyl amines. The classic Chichibabin reaction involves the direct nucleophilic amination of a pyridine ring using sodium amide (NaNH₂) to introduce an amino group, typically at the 2- or 4-position. youtube.com While effective for the parent pyridine, its application to substituted pyridines requires careful consideration of regioselectivity and reaction conditions. youtube.com

Modern methods provide alternative pathways. For instance, "strain-release amination" utilizes highly strained molecules like [1.1.1]propellane, which can react directly with amine nucleophiles. nih.gov This approach allows for the attachment of complex amine-containing substrates to a bicyclo[1.1.1]pentane core, a valuable bioisostere for aromatic rings. nih.govnih.gov While this method builds a different core structure, the principle of using a highly reactive species to forge a C-N bond is a key modern strategy. The reductive amination pathway, as detailed in section 1.2.3, remains the most direct and controlled method for preparing this compound from its corresponding ketone. masterorganicchemistry.com

Coupling Reactions Involving the Amine Moiety

The primary amine group of this compound is a versatile nucleophile that can participate in numerous coupling reactions to form C-N, N-S, and N-P bonds. A prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction can be used to form a bond between the amine nitrogen and an aryl halide or triflate, yielding N-aryl derivatives. researchgate.net

Beyond metal-catalyzed reactions, the amine readily undergoes acylation with acyl chlorides or anhydrides to form amides, and sulfonylation with sulfonyl chlorides to produce sulfonamides. These reactions are fundamental for creating a wide range of derivatives with modified electronic and steric properties.

Formation of Thiourea (B124793) Derivatives from Pyridyl Amines

The reaction of pyridyl amines to form thiourea derivatives is a well-established and important transformation. google.comresearchgate.net Thioureas are synthesized by reacting a primary or secondary amine with a suitable thiocarbonyl source. organic-chemistry.org The most common method involves the addition of the amine to an isothiocyanate. For example, this compound could react with an alkyl or aryl isothiocyanate (R-N=C=S) to yield a disubstituted thiourea.

Alternatively, pyridyl thioureas can be prepared by reacting a bis(alkyldithiocarbamate) derivative of pyridine with an amine. google.com Another route involves the reaction of 2,6-di(isothiocyanato)pyridine with various amines to produce bis(thiourea) derivatives. google.com These synthetic protocols are generally high-yielding and can often be performed under mild conditions, such as at room temperature in an aqueous solvent. google.comresearchgate.net The resulting pyridyl thiourea compounds often feature interesting structural properties, such as intramolecular hydrogen bonding between the thiourea N-H and the pyridine nitrogen. washington.edu

Table 3: Synthesis of Pyridyl Thiourea Derivatives

Pyridyl Amine/Precursor Reagent Product Type Reference
2-Aminopyridine Analogues Isothiocyanates Unsymmetrical Thioureas researchgate.net
2,6-Diaminopyridine Bis(alkyldithiocarbamate) 2,6-bis(thiourea) derivatives google.com
2-Cyano-3-trifluoromethyl-5-aminopyridine Ammonium thiocyanate (B1210189) / Aromatic acid chloride Pyridinethiourea derivative google.com
Primary Amines Carbon Disulfide Symmetrical Thioureas organic-chemistry.org

Synthesis of Pyridin-2(1H)-one Derivatives from Amines

The synthesis of pyridin-2(1H)-one derivatives is a significant area of research, with various methods developed to construct this heterocyclic core. One prominent strategy involves the cyclization of enamines derived from amine precursors.

A notable method involves the nucleophilic vinylic substitution reaction of an aliphatic enaminone, 3-dimethylamino-2-formyl acrylonitrile, with nucleophiles like malononitrile and ethyl cyanoacetate. acs.orgnih.gov This initial reaction yields key adducts which, upon reaction with aromatic amines, form enamines. acs.orgnih.gov These enamine intermediates can then undergo a base-induced cyclization to produce novel pyridin-2(1H)-one derivatives. acs.orgnih.gov

Another versatile approach to synthesizing diversely substituted pyridin-2(1H)-ones involves multi-step synthetic sequences starting from commercially available materials. nih.gov For instance, a synthetic pathway can begin with the O-benzylation of a substituted pyridine, followed by a Suzuki–Miyaura cross-coupling reaction with an appropriate boronic acid ester, such as indole-4-boronic acid pinacol (B44631) ester. nih.gov The subsequent reduction of a nitro group, for example through catalytic hydrogenation using Pd(OH)₂/C, yields an amine intermediate. nih.gov This amine can then be acylated using an acid chloride in the presence of a base like triethylamine (Et₃N) to form an amide, which is a precursor to the final pyridin-2(1H)-one derivative. nih.gov

Palladium-catalyzed cross-coupling reactions are also integral to the synthesis of these derivatives. The Buchwald-Hartwig amination, for example, can be employed to couple an amine with a halo-pyridine. A typical procedure involves reacting the amine derivative with an iodopyridine in the presence of a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂), a ligand such as Xantphos, and a base like cesium carbonate (Cs₂CO₃) in a solvent like 1,4-dioxane (B91453) at elevated temperatures. nih.gov

Table 1: Reagents in the Synthesis of Pyridin-2(1H)-one Derivatives

Reagent/Catalyst Function Reference
Palladium(II) acetate (Pd(OAc)₂) Catalyst for cross-coupling reactions nih.gov
Xantphos Ligand for palladium catalyst nih.gov
Cesium Carbonate (Cs₂CO₃) Base in coupling reactions nih.gov
20% Pd(OH)₂/C Catalyst for hydrogenation (nitro group reduction) nih.gov
Triethylamine (Et₃N) Base in acylation reactions nih.gov

Heterocyclic Ring Formation Utilizing Pyridyl Amine Precursors

The construction of the pyridine ring itself can be achieved through various modern synthetic methods, some of which utilize amine derivatives as the nitrogen source for the heterocycle.

One innovative, transition-metal-free approach is the one-pot synthesis of 3,5-diaryl pyridines promoted by a base like cesium carbonate (Cs₂CO₃) in a solvent such as sulfolane. mdpi.com This method involves a formal [2+2+1+1] cyclocondensation of three alkyne molecules with a benzamide (B126). mdpi.com In this reaction, the benzamide serves solely as the nitrogen source for the newly formed pyridine ring, demonstrating a novel utility for amides in heterocyclic synthesis. mdpi.com The reaction is applicable to a range of aromatic terminal alkynes, including heteroaromatic ones like 2-ethynylthiophene. mdpi.com

The conversion of amides into pyridines can also be accomplished through a single-step process involving amide activation. N-vinyl and N-aryl amides can be activated with trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine. organic-chemistry.org This is followed by the addition of a π-nucleophile to the activated intermediate, which then undergoes annulation to form the pyridine or quinoline (B57606) ring. organic-chemistry.org

Furthermore, primary amines can be transformed into pyridinium salts by reacting them with glutaconaldehyde (B1235477) in an acidic medium. organic-chemistry.org This method is effective even for substrates that are unreactive towards traditional Zincke salts. organic-chemistry.org The resulting pyridinium salts are versatile intermediates. For example, the Zincke reaction can be used to selectively introduce radicals into these pyridinium compounds. wikipedia.org

Functionalization of the pyridine ring using amine precursors is another key strategy. Direct C-H functionalization methods are highly sought after. One such method transforms the 4-position C-H bonds in pyridines into C-PPh₃⁺ groups, creating heterocyclic phosphonium (B103445) salts. acs.org This is achieved by reacting the pyridine with trifluoromethanesulfonic anhydride (Tf₂O) and triphenylphosphine (B44618) (PPh₃). acs.org These phosphonium salts can then be converted into other functional groups, such as heteroaryl ethers, and show potential for C-C, C-N, and C-S bond formation, providing a powerful tool for modifying complex pyridine structures. acs.org

Table 2: Mentioned Compounds

Compound Name Chemical Formula Role/Type
This compound C₉H₁₄N₂ Target Compound Class
Pyridin-2(1H)-one C₅H₅NO Synthetic Target
3-dimethylamino-2-formyl acrylonitrile C₆H₈N₂O Starting Material
Malononitrile C₃H₂N₂ Nucleophile
Ethyl cyanoacetate C₅H₇NO₂ Nucleophile
2-Ethynylthiophene C₆H₄S Alkyne Substrate
Benzamide C₇H₇NO Nitrogen Source
Glutaconaldehyde C₅H₆O₂ Reagent
Trifluoromethanesulfonic anhydride C₂F₆O₅S₂ Activating Agent
Triphenylphosphine C₁₈H₁₅P Reagent

Biological Activity and Structure Activity Relationship Sar Studies of 1 Pyridin 2 Yl Butan 1 Amine Derivatives

Pharmacological Profiles and Target Engagement

The structural scaffold of 1-(Pyridin-2-yl)butan-1-amine lends itself to modifications that can fine-tune its interaction with various receptors. Researchers have explored these possibilities, leading to the discovery of derivatives with notable activities at histamine (B1213489), dopamine (B1211576), and opioid receptors, as well as significant anti-mycobacterial properties.

Histamine H3 Receptor Agonism

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it a target for various neurological and psychiatric disorders. While many H3R agonists are imidazole-based, research has expanded to include non-imidazole scaffolds. researchgate.netnih.govacs.org Studies on compounds like 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines have identified non-imidazole full agonists with high affinity. researchgate.netnih.govacs.org For instance, the key compound VUF16839 from this series demonstrated potent H3R agonism. researchgate.net

Furthermore, investigations into pyridazinone-based compounds have yielded potent H3R antagonists. nih.gov A series of constrained amine analogs of a pyridazinone lead compound were synthesized to improve pharmacokinetic properties, leading to the identification of a new class of (S)-2-pyrrolidin-1-ylmethyl-1-pyrrolidinyl amides. nih.gov Additionally, 3D-QSAR and pharmacophoric studies on 2,6-disubstituted thiazolo[4,5-b]pyridines have been conducted to quantitatively establish the structure-activity relationship for H3 receptor antagonistic activity. researchgate.net Although these compounds are structurally distinct from this compound, they highlight the potential of pyridine-containing scaffolds to interact with the H3 receptor.

Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligand Activity

The dopamine D3 receptor (D3R) is implicated in the pathophysiology of substance abuse and neuropsychiatric disorders, making selective D3R antagonists or partial agonists promising therapeutic candidates. nih.gov The high sequence homology between D3R and the D2 receptor, however, presents a challenge in developing selective ligands. nih.gov

Structure-activity relationship (SAR) studies on a series of acylaminobutylpiperazines revealed that the nature of the "tail group" significantly influences binding potency and selectivity. nih.gov For example, replacing an imidazo[1,2-a]pyridine (B132010) group with a 2-indolyl moiety resulted in lower binding at both D3R and D2R and reduced D3R selectivity. nih.gov

Compound ScaffoldKey Structural FeatureObserved ActivityReference
Dual D3R/MOR Ligand1-(6-(trifluoromethyl)pyridin-2-yl)piperazineImproved D3R selectivity and CNS-MPO score, but lower D3R affinity. nih.gov
AcylaminobutylpiperazineImidazo[1,2-a]pyridine tail groupHigh D3R binding potency and selectivity. nih.gov
Acylaminobutylpiperazine2-Indolyl tail group (replacement)Lower D3R and D2R binding potency and reduced D3R selectivity. nih.gov

Anti-mycobacterial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new anti-tubercular agents. Pyridine (B92270) derivatives have shown promise in this area. For instance, 4-(Pyridin-4-yl)butan-1-amine has been utilized in the design and synthesis of novel anti-tubercular agents. smolecule.com A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives exhibited significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM. smolecule.com

Furthermore, imidazo[1,2-a]pyridine-based compounds have been identified as potent anti-tubercular agents, with some derivatives currently in clinical trials. nih.gov SAR studies on imidazo[1,2-a]pyridine amides and sulfonamides have led to the discovery of compounds with excellent anti-TB activity, with some showing minimum inhibitory concentrations (MIC) as low as 0.05 μg/mL. nih.gov Additionally, 2,4-disubstituted pyridine derivatives have demonstrated significant bactericidal activity against M. tuberculosis within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org

Compound SeriesTargetKey FindingsReference
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamidesMycobacterium tuberculosis H37RaIC50 values ranging from 1.35 to 2.18 μM. smolecule.com
Imidazo[1,2-a]pyridine amides (IPAs)Mycobacterium tuberculosis H37RvMIC values as low as 0.05 μg/mL. nih.gov
2,4-Disubstituted pyridine derivativesIntracellular and biofilm-forming M. tuberculosisSignificant bactericidal activity. frontiersin.org

Neurological and Neurodegenerative Disease Research

The potential of this compound derivatives extends to the challenging field of neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS). Research in this area focuses on modulating key pathological pathways and protecting motor neurons from degeneration.

Activation of NF-κB Pathway for ALS Treatment

Amyotrophic lateral sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons. nih.gov Neuroinflammation is a prominent feature of ALS, and the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation, is known to be upregulated in the spinal cords of ALS patients. nih.gov

Studies have shown that inhibiting the classical NF-κB pathway specifically in microglia, the resident immune cells of the central nervous system, can rescue motor neurons from microglial-mediated death and extend survival in animal models of ALS. nih.gov Conversely, constitutive activation of this pathway in microglia can induce motor neuron death. nih.gov While there is no direct evidence linking this compound derivatives to the modulation of the NF-κB pathway in the context of ALS, the established role of this pathway in the disease's pathology suggests that novel compounds capable of targeting it could hold therapeutic promise.

Impact on Motor Neuron Degeneration

The degeneration and death of motor neurons are the ultimate cause of paralysis in ALS. The p75 neurotrophin receptor (p75NTR) is expressed by degenerating motor neurons in ALS and can trigger apoptosis. nih.gov A recent study identified a small, non-peptidyl mimetic of the neurotrophin loop 1 domain, LM11A-24, that can prevent p75NTR-dependent motor neuron death. nih.gov This compound was shown to inhibit motor neuron death induced by nerve growth factor (NGF) and by spinal cord extracts from symptomatic ALS model mice. nih.gov

These findings suggest that modulating the p75NTR signaling pathway with small molecules is a viable strategy for preventing motor neuron degeneration. nih.gov Although the effects of this compound derivatives on this specific pathway have not been reported, their potential to interact with CNS targets makes them interesting candidates for future investigations into neuroprotective agents for ALS.

Antimicrobial and Antileishmanial Investigations

Derivatives of this compound are subjects of research for their potential as antimicrobial and antileishmanial agents. Pyridine and its derivatives are known to exhibit significant antimicrobial activity against a variety of pathogens, positioning them as broad-spectrum antimicrobial agents. nih.gov Research into related pyridine structures has shown promise in developing new therapeutic agents.

For instance, studies on 1,4-dihydropyridine (B1200194) derivatives have demonstrated their efficacy against Leishmania (L.) amazonensis. nih.gov Specifically, certain compounds from this class were found to be active against both the promastigote and amastigote forms of the parasite. nih.gov This suggests that the pyridine scaffold, a core component of this compound, is a viable starting point for the development of new antileishmanial drugs.

In the realm of antibacterial research, various pyridine derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For example, a series of diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates demonstrated high antimicrobial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus at low concentrations. researchgate.net While not direct derivatives of this compound, these findings underscore the antimicrobial potential of the broader class of pyridine-containing compounds. The biological activity of benzimidazole (B57391) metal complexes, which can be structurally analogous to pyridine derivatives, has also been shown to be greater than the free ligands, indicating a potential strategy for enhancing antimicrobial efficacy. researchgate.net

The following table summarizes the antimicrobial activity of selected pyridine derivatives, highlighting the minimum inhibitory concentration (MIC) against various pathogens.

Compound/Derivative ClassTest OrganismActivity (MIC)
Diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonatesEscherichia coli, Bacillus subtilis, Staphylococcus aureus10-100 µg/mL researchgate.net
Pyridine derivative 12aEscherichia coli0.0195 mg/mL nih.gov
Pyridine derivative 12aBacillus mycoides, Candida albicans0.0048 mg/mL nih.gov
Pyridine derivative 15Escherichia coli0.0048 mg/mL nih.gov
Pyridine derivative 15Bacillus mycoides0.0098 mg/mL nih.gov
Pyridine derivative 15Candida albicans0.039 mg/mL nih.gov

This table is for illustrative purposes and includes data from various pyridine derivatives to show the potential of the compound class.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of this compound derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are instrumental in deciphering how modifications to the molecule's structure influence its biological activity.

The position and nature of substituents on the pyridine ring and the butan-1-amine side chain are critical in determining the biological activity. mdpi.com For related pyridine derivatives, it has been observed that the introduction of electron-withdrawing or electron-donating groups can significantly alter their antimicrobial and anticancer properties. mdpi.comresearchgate.net For example, in a series of (N^N^N)platinum pyridyl complexes, electron-withdrawing substituents were found to enhance the photosensitizing capabilities of the compounds. rsc.org

In studies of other pyridine derivatives, the presence of specific groups, such as halogens or methoxy (B1213986) groups, has been shown to be crucial for potent antimicrobial activity. mdpi.com The replacement of a pyridine ring with a pyrimidine (B1678525) or modifications to the length of an alkyl chain can also be used to assess the steric effects on target binding. The planarity of the pyridine ring and its ability to participate in pi-pi interactions are also key factors. mdpi.com

Structural modifications are a key strategy for modulating the affinity and selectivity of this compound derivatives for their biological targets. mdpi.com By systematically altering the chemical structure, researchers can enhance the desired therapeutic effects while minimizing off-target interactions. This can involve modifying the pyridine ring, the butan-1-amine side chain, or the amine group itself.

For example, in the development of selective inhibitors for farnesyltransferase, structure-based design was used to synthesize potent and selective 1H-pyridin-2-one derivatives. nih.gov Similarly, medicinal chemistry efforts focused on SAR led to the identification of selective Bloom helicase inhibitors from a class of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives. researchgate.net These examples highlight how targeted structural modifications can lead to compounds with high affinity and selectivity for a specific biological target.

The following table outlines potential structural modifications and their expected impact on the biological activity of this compound derivatives, based on findings from related compounds.

Modification SiteType of ModificationPotential Impact on Biological Activity
Pyridine RingIntroduction of electron-withdrawing groupsEnhanced photosensitizing capabilities rsc.org
Pyridine RingIntroduction of halogensIncreased antimicrobial activity mdpi.com
Butan-1-amine ChainVariation in chain lengthAltered steric effects and target binding
Amine GroupAcylationDecreased antiproliferative activity mdpi.com

This table is a hypothetical representation based on SAR data from related pyridine compounds and is intended to guide future research.

A strong correlation exists between the three-dimensional structure of pyridine derivatives and their biological efficacy. mdpi.com SAR analyses have shown that groups containing nitrogen and oxygen, such as -OCH₃, -OH, -C=O, and -NH₂, can contribute to superior antiproliferative activity against various human cancer cell lines. mdpi.com The presence of hydrogen donor groups has also been found to be beneficial for biological activity. mdpi.com

Computational studies, in conjunction with experimental data, help to elucidate these correlations. researchgate.net For instance, molecular modeling has been used to understand the interaction between urease inhibitors and the enzyme's active site, guiding the design of more potent compounds. researchgate.net The spatial arrangement of functional groups is critical, as these groups can engage in hydrogen bonding and π-π interactions with biological targets.

Mechanistic Insights into Biological Action

The mechanism of action for this compound derivatives is believed to involve interactions with specific molecular targets like enzymes and receptors. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amine groups are capable of forming hydrogen bonds with amino acid side chains. These non-covalent interactions can modulate the activity of target proteins, leading to a biological effect.

For related pyridine compounds, the proposed mechanisms of action often involve the inhibition of key enzymes. For example, some pyridine derivatives are thought to exert their effects by inhibiting kinases, thereby blocking signal transduction pathways involved in cell proliferation. In the context of urease inhibition, it is suggested that hydroxyl or amine groups may directly interact with residues in the enzyme's active site. researchgate.net The ability of the pyridine ring and amine groups to coordinate with metal ions is also a potential mechanism of action, particularly for enzymes that have metal cofactors. beilstein-journals.org Further research is necessary to determine the precise molecular targets and mechanisms of action for this compound and its derivatives.

Derivatization Strategies and Molecular Design Based on 1 Pyridin 2 Yl Butan 1 Amine Scaffold

Design and Synthesis of Advanced Ligands for Coordination Chemistry

The nitrogen atoms within the 1-(Pyridin-2-yl)butan-1-amine scaffold are excellent donors for coordinating with metal ions. This has spurred the design of advanced ligands capable of forming stable and functional metal complexes. researchgate.net The flexibility and stability of complexes formed with bis(pyridin-2-ylalky)amine and related structures make them valuable tools for mimicking biological enzyme active sites and developing novel catalysts. researchgate.net

The incorporation of fluorine or fluorinated groups into organic molecules is a powerful strategy for modulating their chemical and physical properties. In the context of ligand design, fluorination can alter the electronic nature of the ligand, thereby influencing the redox potential and reactivity of the resulting metal complex. It can also enhance thermal and metabolic stability, a crucial factor in the development of robust catalysts and therapeutic agents. beilstein-journals.org

Several synthetic strategies can be envisioned for introducing fluorine into the this compound scaffold. One approach involves the use of fluorinated building blocks during the synthesis. For instance, fluorinated analogs of phenylalanine have been successfully synthesized via chiral Ni(II) complexes, a method that could be adapted for creating fluorinated derivatives of the target amine. beilstein-journals.org Another powerful technique is the Pauson-Khand reaction, which can be used to construct complex, fluorine-containing heterocyclic systems, including piperidine-fused rings, from fluorinated 1,n-enynes. beilstein-journals.org Although the reaction of 1,6-enynes bearing fluorinated groups on the alkenyl moiety sometimes results in lower yields due to the reduced reactivity of the fluorinated olefin, the method remains a viable pathway for creating novel fluorinated ligands. beilstein-journals.org

Reagent/MethodPotential Application to ScaffoldResearch ContextCitation
Chiral Ni(II) ComplexesAsymmetric synthesis of aromatic amino acids with fluorine substituents on the aromatic ring.Synthesis of fluorinated phenylalanine analogs. beilstein-journals.org
Pauson-Khand ReactionIntramolecular cyclization to form fluorinated, fused-ring systems.Synthesis of trifluoromethylated cyclopentenones and piperidine-fused cycles. beilstein-journals.org
Fluorinated 3-oxo estersBuilding blocks for one-pot reactions to create complex polyfluoroalkylated heterocyclic structures.Synthesis of novel polyfluoroalkylated hexahydroimidazo[1,2-a]pyridine-5-ones. researchgate.net

For applications in heterogeneous catalysis and the development of chemical sensors, immobilizing a metal complex onto a solid support is often necessary. This prevents leaching of the catalyst, enhances its stability, and allows for easier separation and recycling. mdpi.com "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, provides an efficient and reliable method for covalently attaching molecules to surfaces. mdpi.comresearchgate.net

Researchers have successfully designed and synthesized "clickable" ligands based on the pyridyl-amine framework. These ligands incorporate a terminal alkyne group that serves as a chemical handle for immobilization. For example, N,N'-bis((pyridin-2-yl)methyl)prop-2-yn-1-amine (L1) and related ligands have been synthesized to create manganese(II) complexes that mimic the active site of certain enzymes. rsc.org The alkyne function allows these complexes to be grafted onto azide-functionalized solid supports, such as mesoporous silica (B1680970), stabilizing the catalytic species within the solid's nanopores. researchgate.netrsc.org This approach has been shown to protect the catalyst from dissociation or dimerization, leading to improved stability and sustained activity, making them suitable for use in aqueous media. mdpi.com

Clickable LigandMetal ComplexSupport MaterialApplicationCitation
N,N'-bis((pyridin-2-yl)methyl)prop-2-yn-1-amine (L1)Manganese(II)Azido-functionalised mesoporous silica (MCM-41 type)Mimic of MndD enzyme active site; Heterogeneous catalysis. researchgate.netrsc.org
1,3-bis[(2-hydroxybenzyl) (propargyl)amino]propane (H2hbpapn)Manganese(III)Azide (B81097) modified mesoporous silicasSuperoxide (B77818) dismutase (SOD) mimic for use in aqueous media. researchgate.net
1,3-bis[(pyridin-2-ylmethyl)(propargyl)amino]propane (pypapn)Manganese(II)Azide functionalized mesoporous silicaImmobilized catalyst for superoxide dismutation. mdpi.com

Creation of Multifunctional Chemical Entities

Beyond coordination chemistry, the this compound scaffold can be derivatized to create multifunctional molecules that combine different chemical properties within a single entity. mdpi.com This involves appending moieties with specific functions, such as fluorescent reporters, reactive groups for covalent bonding, or pharmacologically active substructures.

One strategy involves designing molecules that act as both a ligand and a sensor. For instance, a fluorescent chemosensor was developed based on a related dipicolylamine (DPA) ligand framework. scholaris.ca By attaching a pyrene (B120774) fluorophore to the ligand, a system was created that could signal the binding of a metal ion through a change in its fluorescence emission. A similar concept could be applied to the this compound scaffold to create sensors for specific metal ions. Furthermore, the development of modular electrophilic "warheads" based on polyfluorinated benzene (B151609) rings, designed for covalent inhibition of proteins, showcases how a core scaffold can be adapted for targeted biological applications. scholaris.ca These warheads can be tuned electronically and sterically, and attaching them to a pyridine-amine scaffold could generate highly specific covalent inhibitors for medicinal chemistry research. scholaris.ca

Tailoring Molecular Architecture for Specific Applications

A compelling example is the synthesis of copper(II) complexes using N-substituted bis(2-pyridylmethyl)amine derivatives. researchgate.net When the substituent is an (R)-butane-1,2-diamine group, a discrete, mononuclear complex is formed. However, changing the substituent to (R)-2-aminobutan-1-ol leads to the formation of a 1-D polymeric chain in the solid state. This architectural change has profound consequences for the material's properties, inducing ferromagnetic exchange between the copper centers in the polymer, a property absent in the discrete complex. researchgate.net

This principle of architectural control extends to the development of highly specialized catalysts. Chiral pyridine-aminophosphine ligands, synthesized from chiral 2-(pyridin-2-yl)-substituted tetrahydroquinoline scaffolds, have been successfully used in the iridium-catalyzed asymmetric hydrogenation of challenging substrates, achieving excellent enantioselectivity. acs.org The tunability of these ligands is key to their success. Moreover, the pyridine-amine motif is a fundamental building block in the self-assembly of complex, water-soluble coordination cages, which can encapsulate guest molecules and host chemical reactions in their internal cavities, opening up applications in catalysis, sensing, and drug delivery. acs.org

Architectural GoalLigand ModificationResulting Structure/ApplicationCitation
Control of Magnetic PropertiesN-substitution with (R)-butane-1,2-diamine vs. (R)-2-aminobutan-1-olFormation of a discrete mononuclear complex vs. a 1-D polymeric chain with ferromagnetic coupling. researchgate.net
Asymmetric CatalysisSynthesis of chiral pyridine-aminophosphine ligands from substituted tetrahydroquinolines.Highly enantioselective hydrogenation of challenging cyclic imines. acs.org
Supramolecular AssemblyUse of pyridyl-based ligands with specific geometries and donor sites.Self-assembly of water-soluble coordination cages for hosting guest molecules and reactions. acs.org
Electrochromic MaterialsKnorr-Paal reaction of corresponding hydrazide derivatives with 1,4-di(2-thienyl)-1,4-butanedione.Synthesis of highly branched conducting polymers for electrochromic applications. researchgate.net

Computational and Theoretical Studies of 1 Pyridin 2 Yl Butan 1 Amine Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for investigating the electronic structure of many-body systems. mdpi.comnih.gov Its application to 1-(Pyridin-2-yl)butan-1-amine and its derivatives has provided valuable information on their chemical behavior.

Elucidation of Reaction Mechanisms and Energetics

DFT calculations have been pivotal in mapping out the intricate details of reaction pathways involving pyridinyl compounds. By calculating the energies of reactants, transition states, and products, researchers can determine the feasibility and favorability of different mechanistic routes. For instance, studies on related pyridinyl ketones have utilized DFT to understand their reactivity, which is influenced by the interplay between the pyridine (B92270) ring and the carbonyl group. The insights gained from such studies are often transferable to the amine analogue.

The energetics of reactions, including activation barriers and reaction enthalpies, are key parameters that can be accurately predicted using DFT. For example, in cycloaddition reactions involving furan (B31954) derivatives, DFT calculations have been used to determine the activation free energies for different pathways, thereby identifying the most plausible reaction mechanism. pku.edu.cn Similar approaches can be applied to understand the reactions of this compound, such as its role in the formation of larger molecular scaffolds.

Table 1: Theoretical Parameters for Reaction Analysis
ParameterDescriptionSignificance in Reaction Mechanism Elucidation
Activation Energy (Ea)The minimum energy required for a reaction to occur.Determines the rate of a chemical reaction. Lower Ea indicates a faster reaction.
Enthalpy of Reaction (ΔH)The heat absorbed or released during a chemical reaction at constant pressure.Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Gibbs Free Energy of Reaction (ΔG)A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.

Catalyst Design and Optimization through Computational Modeling

Computational modeling, particularly with DFT, plays a crucial role in the rational design and optimization of catalysts. By simulating the interaction between a catalyst and reactants, researchers can predict the efficiency of a catalyst and suggest modifications to improve its performance. For instance, in the context of nickel-catalyzed cross-coupling reactions, DFT has been used to investigate the electronic and steric effects of ligands on the catalytic cycle. researchgate.net

The principles of catalyst design involve understanding the electronic and steric properties of both the metal center and the coordinating ligands. For ligands similar in structure to this compound, such as other pyridinyl derivatives, DFT calculations can help in tuning the ligand's properties to achieve higher catalytic activity and selectivity. nih.gov This computational pre-screening of potential catalysts can significantly reduce the experimental effort required.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its reactivity. DFT provides a detailed picture of the electron distribution, molecular orbitals, and other electronic properties. For this compound, understanding its electronic structure is key to predicting how it will interact with other molecules. The pyridine ring, with its electron-withdrawing nature, and the amine group, a good nucleophile, create a unique electronic environment that governs its chemical behavior.

Molecular Modeling and Simulations

Beyond static DFT calculations, molecular modeling and simulations offer a dynamic perspective on the behavior of molecules. These methods are particularly useful for studying conformational flexibility and intermolecular interactions.

Conformational Analysis

This compound possesses a flexible butyl chain, allowing it to adopt various conformations. Conformational analysis aims to identify the most stable spatial arrangements of the atoms in a molecule. Molecular mechanics and DFT methods are commonly used to calculate the potential energy surface of the molecule as a function of its dihedral angles.

The different conformations can have distinct energies and properties, which can influence the molecule's biological activity and its interactions with other molecules. For example, the relative orientation of the pyridine ring and the amine group can affect its ability to chelate metal ions or bind to a biological target. PubChem provides predicted collision cross-section values for different adducts of this compound, which are related to its three-dimensional shape. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts. uni.lu
Adductm/zPredicted CCS (Ų)
[M+H]+151.12297133.3
[M+Na]+173.10491139.7
[M-H]-149.10841134.9
[M+NH4]+168.14951152.7
[M+K]+189.07885137.7
[M+H-H2O]+133.11295126.6

Adsorption Behavior Studies (e.g., on metal surfaces)

The interaction of organic molecules with metal surfaces is a critical aspect of various applications, including corrosion inhibition and catalysis. Molecular modeling can simulate the adsorption of molecules like this compound onto a metal surface, providing insights into the adsorption geometry, binding energy, and the nature of the molecule-surface interaction.

DFT calculations are often employed to study the adsorption of amine-type corrosion inhibitors on metal surfaces. science.gov These studies can reveal whether the adsorption is primarily physical (physisorption) or chemical (chemisorption) and can help in understanding the formation of a protective film on the metal surface. The pyridine and amine functionalities in this compound are expected to play a significant role in its adsorption behavior, with the nitrogen atoms potentially coordinating to the metal atoms on the surface. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, IR) for Structural Confirmation

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which are invaluable for the structural confirmation of newly synthesized compounds like this compound. Methods such as Density Functional Theory (DFT) can simulate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy, offering a theoretical benchmark to compare against experimental results. researchgate.netrsc.org This predictive capability is crucial for assigning signals in experimental spectra and verifying the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a standard procedure in computational chemistry, often employing the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with a DFT functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net These calculations determine the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a reference standard like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions allows researchers to validate proposed structures by comparing the calculated shifts with observed experimental data. researchgate.netarxiv.org

For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the pyridine ring and the butylamine (B146782) side chain.

Predicted ¹H NMR Chemical Shifts: The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm), deshielded due to the ring current. The proton on the chiral carbon (C1) attached to both the pyridine ring and the amine group would likely appear as a multiplet. The amine (NH₂) protons typically present a broad signal, the chemical shift of which can be concentration-dependent, while the aliphatic protons of the butyl chain would be found in the upfield region (δ 0.8-2.0 ppm). libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

Atom Position (See Figure 1)Predicted Chemical Shift (δ, ppm)Predicted Multiplicity
H on Pyridine C6~ 8.5Doublet
H on Pyridine C4~ 7.7Triplet of doublets
H on Pyridine C3~ 7.3Doublet
H on Pyridine C5~ 7.2Triplet
H on C1 (CH-N)~ 4.1Triplet
NH₂~ 1.8Broad Singlet
H on C2 (CH₂)~ 1.7Multiplet
H on C3 (CH₂)~ 1.4Multiplet
H on C4 (CH₃)~ 0.9Triplet

Predicted ¹³C NMR Chemical Shifts: The carbon atoms of the pyridine ring are predicted to resonate at lower field (δ 120-160 ppm) compared to the aliphatic carbons. csic.es The carbon atom C1, being attached to the electronegative nitrogen of the amine and the aromatic ring, would be significantly deshielded compared to the other aliphatic carbons. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

Atom Position (See Figure 1)Predicted Chemical Shift (δ, ppm)
Pyridine C2~ 162
Pyridine C6~ 149
Pyridine C4~ 137
Pyridine C3~ 122
Pyridine C5~ 121
C1 (CH-N)~ 58
C2 (CH₂)~ 40
C3 (CH₂)~ 20
C4 (CH₃)~ 14

Infrared (IR) Spectroscopy Prediction

Theoretical vibrational analysis using DFT methods calculates the harmonic vibrational frequencies of a molecule. acs.org These calculated frequencies, often scaled by an empirical factor to correct for anharmonicity and method limitations, can be correlated with experimental IR spectra to identify characteristic functional group absorptions. This comparison helps to confirm the presence of key structural motifs. tandfonline.com

For this compound, the predicted IR spectrum would show characteristic bands for N-H stretching of the primary amine, C-H stretching for both the aromatic pyridine ring and the aliphatic butyl chain, and C=C/C=N stretching vibrations within the pyridine ring.

Table 3: Predicted IR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H StretchPrimary Amine (NH₂)~ 3400 - 3300 (two bands)
C-H StretchAromatic (Pyridine)~ 3100 - 3000
C-H StretchAliphatic (Butyl)~ 2960 - 2850
N-H BendPrimary Amine (NH₂)~ 1650 - 1580
C=C, C=N StretchAromatic (Pyridine)~ 1600 - 1430
C-N StretchAliphatic Amine~ 1250 - 1020

The combination of these computational predictions for NMR and IR spectroscopy provides a detailed spectral fingerprint for this compound. The close agreement between these theoretical spectra and experimental data serves as robust evidence for definitive structural confirmation. researchgate.netrsc.org

Figure 1: Structure of this compound with Atom Numbering for NMR Correlation

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Advanced Analytical Methodologies for Research on 1 Pyridin 2 Yl Butan 1 Amine

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 1-(Pyridin-2-yl)butan-1-amine. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal the connectivity of atoms and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize this compound and its derivatives.

¹H NMR: The ¹H NMR spectrum of a related compound, N,N-diisopropyl-4-(4-methoxyphenyl)butan-1-amine, showed signals for the aromatic protons between δ 7.15 and 7.00 ppm. rsc.org For another related structure, (R)-2-methyl-N-((R)-1-(pyridin-2-yl)ethyl)propane-2-sulfinamide, the pyridine (B92270) protons appear at δ 8.56, 7.68, 7.30, and 7.21 ppm. semanticscholar.org The hydrogens on carbons directly bonded to an amine typically appear around 2.3-3.0 ppm, being deshielded by the nitrogen atom. libretexts.org The N-H proton signal itself can appear over a wide range from 0.5-5.0 ppm, with its exact location influenced by factors like hydrogen bonding and sample concentration. libretexts.org

¹³C NMR: In the ¹³C NMR spectrum of a similar compound, N-(3-iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine, the pyridine carbons resonate at δ 160.4, 149.2, 136.2, 123.2, and 121.2 ppm. rsc.org Carbons directly attached to a nitrogen atom typically appear in the 10-65 ppm range. libretexts.org For instance, in a derivative of this compound, the carbon atoms of the pyridine ring were observed at δ 161.8, 149.0, 136.8, 122.3, and 121.0 ppm. semanticscholar.org

Below is a table summarizing typical NMR data for compounds related to this compound.

Nucleus Functional Group Chemical Shift (δ) Range (ppm)
¹HPyridine-H7.00 - 8.60
¹HCH-N~2.3 - 3.0
¹HNH0.5 - 5.0
¹³CPyridine-C121.0 - 162.0
¹³CC-N10 - 65

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For primary amines like this compound, characteristic N-H stretching vibrations are observed.

Primary amines typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com One band corresponds to the asymmetric stretch and the other to the symmetric stretch. libretexts.org Additionally, a characteristic N-H bending (scissoring) vibration for primary amines appears in the 1650-1580 cm⁻¹ region. libretexts.orgorgchemboulder.com The C-N stretching vibration for an aliphatic amine is found in the 1250-1020 cm⁻¹ range, while for an aromatic amine like one containing a pyridine ring, it is typically observed between 1335-1250 cm⁻¹. orgchemboulder.com A broad N-H wagging band can also be seen between 910-665 cm⁻¹. orgchemboulder.com

The IR spectrum of a related compound, N-(pyridin-2-ylmethyl)butan-2-amine, showed a strong N-H stretching band around 3150-3200 cm⁻¹. The C-N stretching of the pyridine moiety was observed at 1285 cm⁻¹, and the N-H bending frequency was found at 1475-1485 cm⁻¹.

The following table summarizes the key IR absorption bands for primary amines.

Vibrational Mode Functional Group Frequency Range (cm⁻¹) Intensity
N-H StretchPrimary Amine (RNH₂)3400 - 3250 (two bands)Medium
N-H Bend (Scissoring)Primary Amine (RNH₂)1650 - 1580Medium to Strong
C-N Stretch (Aromatic)Pyridine Ring1335 - 1250Strong
C-N Stretch (Aliphatic)Butyl Chain1250 - 1020Medium to Weak
N-H WagPrimary Amine (RNH₂)910 - 665Broad, Strong

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the molecular formula. Electrospray Ionization (ESI) is a soft ionization technique often used for polar molecules like amines, which allows for the analysis of the intact molecule.

In the analysis of related amine compounds, HRMS with ESI in positive mode (ESI+) is commonly used. For example, the exact mass of N-(3-iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine was determined as [M+H]⁺ with a calculated value of 353.0509 and a found value of 353.0516. rsc.org Similarly, for N,N-dibenzyl-2-(pyridin-2-yl)ethan-1-amine, the calculated exact mass for [M+H]⁺ was 284.1819 and the found value was also 284.1819. rsc.org This high level of accuracy confirms the elemental composition of the molecules. The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which provides information about conjugated systems and electronic transitions. The pyridine ring in this compound contains a chromophore that absorbs in the UV region.

Generally, the solvents used for UV-Vis spectroscopy should not absorb in the same region as the analyte. upi.edu The UV-Vis spectrum is typically a broad band because the absorbed energy can lead to various electronic, rotational, and vibrational transitions. upi.edu For a related compound, N1-(pyridin-2-yl)butane-1,4-diamine, UV-Vis spectroscopy in the 250–400 nm range is used to monitor its complexation with metal ions.

Chromatographic Techniques for Purity and Stereochemical Analysis

Chromatographic methods are essential for separating mixtures, assessing the purity of a compound, and resolving enantiomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (ee) of chiral compounds like this compound. Chiral stationary phases (CSPs) are employed to separate the enantiomers.

For the analysis of related chiral amines, reverse-phase chiral HPLC is often utilized. For instance, a method was developed for determining the enantiomeric excess of 2-aminobutanamide (B112745) using a CROWNPAK CR(+) column. researchgate.netasianpubs.org In another study, the enantiomeric excess of thioureas derived from (S)-1-(2-pyridyl)-ethylamine was determined by HPLC using a chiral packed column (Lux 5µ Cellulose-1). mdpi.com The separation of enantiomers of other chiral compounds has been achieved using columns like Chiralcel OD-H, with the mobile phase typically consisting of a mixture of hexane (B92381) and isopropanol. nih.gov The determination of enantiomeric excess is crucial in asymmetric synthesis to quantify the success of the chiral induction.

The table below provides an example of HPLC conditions used for chiral separation of a related compound.

Parameter Condition
ColumnChiralcel OD-H (4.6mm x 250mm; 5µm)
Mobile Phasen-hexane:2-propanol (90:10)
Flow Rate1.0 mL/min
DetectionUV at 230.4 nm

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is an indispensable technique for the rapid and efficient monitoring of chemical reactions and the preliminary assessment of product purity. brieflands.comlibretexts.org Its simplicity, low cost, and high sensitivity make it a widely used analytical tool in synthetic chemistry. libretexts.org In the context of synthesizing and purifying pyridine-containing compounds, TLC provides immediate feedback on the progress of a reaction by separating the starting materials, intermediates, and final products on a stationary phase. brieflands.comnih.govacs.org

The principle of TLC relies on the differential partitioning of compounds between a stationary phase, typically silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate by capillary action. libretexts.org The separation is based on the polarity of the compounds. For pyridine derivatives, which possess a degree of polarity due to the nitrogen atom, the choice of the eluent system is critical for achieving clear separation.

Commonly, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) is used as the mobile phase. mdpi.comradiooncologyjournal.comnih.gov The ratio of these solvents is adjusted to optimize the separation and the resulting Retention Factor (Rf) values. The Rf value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions. libretexts.org For instance, in the purification of related N-substituted-3-amino-4-halopyridines, a solvent system of 50% ethyl acetate in hexanes resulted in an Rf value of 0.42 for a benzyl-substituted amine. nih.gov Another example is the purification of 1-(Quinolin-2-yl)butan-1-amine, where an eluent of ethyl acetate/petroleum ether (1:6) gave an Rf of 0.63. beilstein-journals.org Visualization of the separated spots on the TLC plate is typically achieved under UV light (254 nm) or by using chemical staining agents like potassium permanganate (B83412) or phosphomolybdic acid. rsc.org

Table 1: TLC Parameters for Pyridine Derivatives

Compound/Derivative ClassStationary PhaseMobile Phase (v/v)Rf ValueReference
Benzyl-substituted amino-pyridineSilica Gel50% Ethyl Acetate / Hexanes0.42 nih.gov
1-(Quinolin-2-yl)butan-1-amineSilica GelEthyl Acetate / Petroleum Ether (1:6)0.63 beilstein-journals.org
Radio-iodinated Pyridin-2-amine derivativeSilica Gel G60Hexane / Ethyl Acetate (1:6)0.7 radiooncologyjournal.com
(S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamideSilica GelHexanes / Acetone (B3395972) (3:2)0.32 beilstein-journals.org

This table is for illustrative purposes and shows typical TLC conditions for related pyridine compounds. Actual Rf values for this compound would need to be determined experimentally.

Column Chromatography for Product Purification

Following successful reaction completion as indicated by TLC, column chromatography is the standard method for purifying the desired product on a larger scale. mdpi.comradiooncologyjournal.com This technique operates on the same principles as TLC but allows for the separation of gram-scale quantities of material. nih.gov The crude reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica gel, and a solvent system (eluent) is passed through the column to separate the components. google.comnih.gov

The choice of eluent is often guided by the results from TLC analysis. A solvent system that provides good separation and an optimal Rf value (typically in the range of 0.2-0.4) on TLC is a good starting point for column chromatography. For the purification of pyridine derivatives, a gradient of solvents is often employed, starting with a less polar mixture and gradually increasing the polarity to elute compounds with increasing affinity for the stationary phase. nih.govbeilstein-journals.org

For example, the purification of 1-(quinolin-2-yl)butan-1-amine was achieved using a gradient of ethyl acetate in hexane (from 1:10 to 1:6). beilstein-journals.org In the synthesis of various substituted pyridin-2(1H)-ones, purification was carried out on silica gel columns with solvent systems like dichloromethane/methanol mixtures. nih.gov Similarly, substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines were purified by column chromatography after the reaction mixture was concentrated. acs.org The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product.

Table 2: Column Chromatography Conditions for Purification of Pyridine Derivatives

Compound/Derivative ClassStationary PhaseEluent System (v/v)Reference
1-(Quinolin-2-yl)butan-1-amineSilica GelEtOAc/Hexane (1:10 to 1:6) beilstein-journals.org
N-substituted-3-amino-4-halopyridinesSilica Gel3% EtOAc: 3% Triethylamine (B128534): 3% Benzene (B151609): 91% Hexanes nih.gov
5-Chloro-2-isothiocyanatopyridineSilica GelPetroleum ether/EtOAc (15:1) mdpi.com
(S)-t-BuPyOx ligandSilica GelHexanes/Acetone (4:1) beilstein-journals.org
Pyrazolopyridine derivativesSilica GelDichloromethane/Methanol (9:1) nih.gov

This table illustrates common column chromatography conditions for related pyridine compounds. The optimal conditions for this compound would be determined based on its specific properties.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org For a compound like this compound, a single-crystal X-ray diffraction study would definitively determine its molecular structure, including bond lengths, bond angles, and conformational details in the solid state. nih.goviucr.org

The process involves growing a single crystal of the compound, which can be achieved by methods like slow evaporation of a solvent. This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to solve the crystal structure. The resulting structural data, including space group and unit cell dimensions, provides unambiguous proof of the compound's constitution and stereochemistry. wikipedia.orgnih.gov

Table 3: Illustrative Crystallographic Data for Pyridine Derivatives

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
PyridineOrthorhombicPna2₁Planar C₅N hexagon wikipedia.org
4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ⁶-phosphane--E configuration at C=C bond, dihedral angle of 9.86 (12)° between rings nih.govresearchgate.net
N-(pyridine-2-carbonyl)pyridine-2-carboxamideOrthorhombicPna2₁Nearly planar molecular structure nih.gov
4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline--Characterized by X-ray diffraction mdpi.com

This table provides examples of crystallographic data for related compounds to demonstrate the type of information obtained from X-ray crystallography.

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules, providing insights into their electronic structure and reactivity. acs.org For a compound containing a pyridine ring, which can be both oxidized and reduced, CV can determine the potentials at which these electron transfer processes occur. nih.govnih.gov

In a typical CV experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a linearly swept potential between two limits. universiteitleiden.nl The resulting current is measured as a function of the applied potential. The voltammogram shows peaks corresponding to oxidation and reduction events. The peak potentials provide information about the thermodynamic ease of electron transfer, while the peak currents are related to the concentration of the electroactive species and the kinetics of the process.

Studies on pyridine nucleotides and other model compounds have shown that the pyridine ring undergoes electrochemical reduction. acs.orgnih.gov The electrochemical behavior of azaperone, a butyrophenone (B1668137) derivative containing a pyridinyl-piperazine moiety, was studied using cyclic voltammetry, revealing an irreversible oxidation process at a peak potential of 0.78 V. researchgate.net The redox properties of iridium complexes with dipyridylamine ligands have also been characterized by CV, typically showing a ligand-based reduction and a metal-based oxidation. unito.it Such studies on this compound could reveal its susceptibility to oxidation or reduction, which is valuable information for its potential applications in areas like catalysis or materials science. universiteitleiden.nlrsc.org

Table 4: Electrochemical Data for Pyridine-Containing Compounds

Compound/SystemTechniqueKey FindingsReference
Pyridine NucleotidesCyclic VoltammetryReversible one-electron transfer followed by irreversible chemical process. acs.org
Quinolinium and Pyridine SaltsCyclic VoltammetryReduction potentials ranged from -0.43 to -1.08 V. nih.gov
AzaperoneCyclic VoltammetryIrreversible electro-oxidation with a peak potential of 0.78 V. researchgate.net
Pyridine-terminated SAMsCyclic Voltammetry, EISSurface pKa values determined to be around 5. rsc.org

This table presents electrochemical data for related compounds to illustrate the insights gained from these methods. The specific redox potentials for this compound would need to be determined experimentally.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(Pyridin-2-yl)butan-1-amine?

Methodological Answer:
The synthesis typically involves reductive amination of 1-(Pyridin-2-yl)butan-1-one (CAS 22971-32-0, ). This ketone precursor is reacted with ammonia or a primary amine under hydrogenation conditions (e.g., H₂/Pd-C) or using reducing agents like sodium cyanoborohydride (NaBH₃CN) in a polar solvent (e.g., methanol). Alternative routes include nucleophilic substitution of halogenated intermediates (e.g., bromobutane derivatives) with 2-aminopyridine.
Key Considerations:

  • Purity Control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >97% purity (as seen in structurally similar amines, ).
  • Yield Optimization : Adjusting stoichiometry of the reducing agent and reaction time (24–48 hrs) can improve yields (analogous to methods in for piperidine derivatives).

Basic: How is this compound characterized to confirm structural integrity?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Pyridyl protons resonate at δ 7.1–8.5 ppm (aromatic region), while the butanamine chain shows signals at δ 1.2–3.0 ppm ( ).
    • Mass Spectrometry (MS) : Molecular ion peak at m/z 150.22 (C₉H₁₄N₂, ) confirms molecular weight.
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) verifies purity and detects side products (e.g., unreacted ketone).

Advanced: What strategies mitigate competing side reactions during the synthesis of this compound?

Methodological Answer:

  • Protection of Pyridyl Nitrogen : Use Boc (tert-butoxycarbonyl) or benzyl groups to prevent undesired nucleophilic attacks during alkylation (similar to piperidine protection in ).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce proton exchange side reactions in reductive amination.
  • Catalyst Screening : Transition-metal catalysts (e.g., Ru-PNN complexes) enhance selectivity for primary amine formation over secondary/tertiary amines (analogous to ’s ligand-based catalysis).

Advanced: How does the pyridin-2-yl group influence the compound’s reactivity in coordination chemistry?

Methodological Answer:
The pyridin-2-yl group acts as a bidentate ligand , coordinating via its nitrogen and adjacent carbon atoms. This enables:

  • Metal Complex Formation : Stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications (as seen in ’s bis-pyridyl ligands).
  • pH-Dependent Behavior : Protonation at the pyridyl nitrogen (pKa ~4.5–5.5) alters electron-donating capacity, affecting redox properties in aqueous systems.

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

  • Docking Studies : Use software (e.g., AutoDock Vina) to simulate binding to biological targets (e.g., neurotransmitter receptors) based on structural analogs ( ).
  • QSAR Models : Correlate substituent effects (e.g., chain length, pyridyl position) with activity data from in vitro assays (e.g., IC₅₀ values for enzyme inhibition).
  • DFT Calculations : Analyze electron density maps to predict nucleophilic/electrophilic sites for functionalization ().

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions : Protect from light and moisture at 4°C under inert gas (N₂/Ar) to prevent oxidation (as recommended in for related amines).
  • Decomposition Risks : Exposure to air may form imine byproducts via autoxidation; periodic NMR/HPLC analysis monitors degradation.

Advanced: How can regioselective functionalization of the butanamine chain be achieved?

Methodological Answer:

  • Directed C-H Activation : Use palladium catalysts with directing groups (e.g., pyridyl) to selectively functionalize the γ-position of the amine chain ( ).
  • Enzymatic Catalysis : Lipases or transaminases can enantioselectively modify the amine under mild conditions (pH 7–8, 25–37°C).

Basic: What analytical techniques quantify trace impurities in this compound?

Methodological Answer:

  • GC-MS : Detects volatile impurities (e.g., residual solvents) with detection limits <0.1% ().
  • ICP-OES : Measures heavy metal contaminants (e.g., Pd from catalysts) at ppm levels.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.